molecular formula C22H17N3O5 B416574 2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL

2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL

Cat. No.: B416574
M. Wt: 403.4g/mol
InChI Key: LZZOCXRNYVUYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL typically involves multi-step organic reactions. The starting materials often include 2-methoxy-4-nitrophenol and 2-m-tolyl-benzooxazole. The synthesis process may involve nitration, methylation, and condensation reactions under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of catalysts and solvents can enhance the reaction efficiency and yield. The purification of the final product is usually achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various substituted phenol derivatives.

Scientific Research Applications

2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitroaniline: A related compound with similar functional groups but different applications.

    2-Ethoxy-4-nitro-6-[(2-m-tolyl-benzooxazol-5-ylimino)-methyl]-phenol: A structurally similar compound with an ethoxy group instead of a methoxy group.

Uniqueness

2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4g/mol

IUPAC Name

2-methoxy-6-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C22H17N3O5/c1-13-4-3-5-14(8-13)22-24-18-10-16(6-7-19(18)30-22)23-12-15-9-17(25(27)28)11-20(29-2)21(15)26/h3-12,26H,1-2H3

InChI Key

LZZOCXRNYVUYKS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])OC)O

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])OC)O

Origin of Product

United States

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